An In-depth Technical Guide to the Chemical Structure and Activity of Asterin (Astin C)
An In-depth Technical Guide to the Chemical Structure and Activity of Asterin (Astin C)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asterin, more specifically known as Astin C, is a naturally occurring cyclopeptide with significant therapeutic potential, primarily attributed to its potent and specific inhibition of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various autoimmune diseases and cancers. This technical guide provides a comprehensive overview of the chemical structure of Astin C, its physicochemical properties, and its mechanism of action. Detailed, representative experimental protocols for its synthesis, isolation, and biological evaluation are provided to facilitate further research and development.
Chemical Structure and Properties
Astin C is a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus and has also been found to be produced by its endophytic fungus, Cyanodermella asteris. Its unique structure, containing a dichlorinated proline residue, is crucial for its biological activity.
Table 1: Chemical and Physical Properties of Astin C [1][2]
| Property | Value |
| Molecular Formula | C₂₅H₃₃Cl₂N₅O₆ |
| Molecular Weight | 570.5 g/mol |
| CAS Number | 148057-23-2 |
| IUPAC Name | (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |
| Synonyms | Asterin, Astin C |
| Appearance | Off-white to yellow solid |
Spectroscopic Data (Theoretical)
Table 2: Predicted ¹H NMR Chemical Shifts for Astin C
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.2 - 7.5 |
| Amide-NH | 7.0 - 8.5 |
| α-H (Amino Acid Residues) | 3.5 - 5.0 |
| β, γ, δ-H (Amino Acid Side Chains) | 0.8 - 4.0 |
| CH₂Cl, CHCl | 3.8 - 4.5 |
| CH₂OH | 3.5 - 3.8 |
| CH₂CH₃ | 1.2 - 1.5 (quartet) |
| CH₂CH₃ | 0.8 - 1.0 (triplet) |
Note: Predicted shifts are based on standard chemical shift tables for amino acid residues and the influence of the cyclic structure and substituents.[3][4]
Table 3: Predicted ¹³C NMR Chemical Shifts for Astin C
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 168 - 175 |
| Aromatic-C | 125 - 140 |
| α-C (Amino Acid Residues) | 50 - 65 |
| Side Chain-C | 15 - 70 |
| C-Cl | 60 - 70 |
| C-OH | 60 - 68 |
| CH₂CH₃ | 20 - 30 |
| CH₂CH₃ | 10 - 15 |
Note: Predicted shifts are based on standard chemical shift tables for amino acid residues and the influence of the cyclic structure and substituents.[5][6][7]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of Astin C.
Table 4: High-Resolution Mass Spectrometry Data for Astin C [1][2]
| Ion | Calculated m/z |
| [M+H]⁺ | 570.1882 |
| [M+Na]⁺ | 592.1701 |
The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show sequential losses of amino acid residues and characteristic fragments from the dichlorinated proline moiety, which can be used for structural elucidation.
Biological Activity: Inhibition of the cGAS-STING Pathway
Astin C has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a key mediator of the innate immune response to cytosolic DNA.
Mechanism of Action
The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). This activates cGAS to produce the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to its activation. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.
Astin C exerts its inhibitory effect by directly binding to the C-terminal domain of STING. This binding event physically blocks the recruitment of IRF3 to the STING signalosome, thereby preventing its phosphorylation and subsequent downstream signaling.
Quantitative Biological Data
Several studies have quantified the inhibitory potency of Astin C.
Table 5: In Vitro and In Vivo Activity of Astin C
| Parameter | Cell Line/Model | Value | Reference |
| IC₅₀ (IFN-β mRNA expression) | Mouse Embryonic Fibroblasts (MEFs) | 3.42 µM | [8] |
| IC₅₀ (IFN-β mRNA expression) | Human Fetal Lung Fibroblasts (IMR-90) | 10.83 µM | [8] |
| Binding Affinity (Kd) | STING C-Terminal Domain | 10 µM | [8] |
| Tumor Growth Inhibition | Sarcoma 180 Ascites in ICR mice (5.0 mg/kg) | 45% | [9] |
Experimental Protocols
The following sections provide representative, detailed protocols for the synthesis, isolation, and biological evaluation of Astin C and similar cyclopeptides.
Representative Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cyclopeptide
This protocol describes a general method for the manual synthesis of a cyclic peptide using Fmoc/tBu chemistry.[10][11][12][13][14][15][16]
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Ser(tBu)-OH) and DIPEA in DCM and add to the resin. Agitate for 1-2 hours.
-
Capping: Add a solution of DCM/methanol/DIPEA (80:15:5) to the resin and agitate for 30 minutes to cap any unreacted sites. Wash the resin with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, PyBOP, and DIPEA in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the linear sequence.
-
Cleavage of the Linear Peptide: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the linear peptide by reverse-phase HPLC.
-
Cyclization: Dissolve the purified linear peptide in a large volume of DMF containing PyBOP and DIPEA. Stir the solution at room temperature for 24-48 hours.
-
Final Purification: Remove the solvent under vacuum and purify the crude cyclic peptide by reverse-phase HPLC to obtain the final product.
Representative Protocol for Isolation of Cyclopeptides from Fungal Culture
This protocol describes a general method for the extraction and purification of cyclopeptides from a liquid culture of a producing fungus.[8][15][17][18][19]
Materials:
-
Fungal culture broth
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)
-
Reverse-phase HPLC column and solvents (acetonitrile, water, TFA)
Procedure:
-
Extraction: After cultivation, separate the fungal mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the desired cyclopeptide.
-
HPLC Purification: Pool the fractions containing the target compound and further purify by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) and water (both containing 0.1% TFA).
-
Lyophilization: Lyophilize the purified fractions to obtain the pure cyclopeptide.
Protocol for Cell-Based cGAS-STING Inhibition Assay (IFN-β Reporter Assay)
This protocol measures the inhibition of the cGAS-STING pathway by quantifying the expression of an IFN-β promoter-driven reporter gene (e.g., Luciferase).[11][13][20][21]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmids: IFN-β-Luc reporter, pRL-TK (Renilla luciferase control), and expression vectors for human cGAS and STING
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Herring Testis DNA (HT-DNA)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the IFN-β-Luc reporter plasmid, pRL-TK, and expression plasmids for hcGAS and hSTING using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, treat the cells with various concentrations of Astin C or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cGAS-STING pathway by transfecting the cells with HT-DNA.
-
Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of Astin C relative to the vehicle control and determine the IC₅₀ value.
Conclusion
Astin C is a compelling natural product with a well-defined mechanism of action as a specific inhibitor of the cGAS-STING signaling pathway. Its unique chemical structure presents both a challenge and an opportunity for synthetic and medicinal chemists. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of Astin C and its analogs in the treatment of autoimmune diseases and cancer. The development of robust synthetic routes and a deeper understanding of its structure-activity relationships will be crucial for advancing this promising molecule towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Astin C | C25H33Cl2N5O6 | CID 137796970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. youtube.com [youtube.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. 13C Magic angle spinning NMR analysis and quantum chemical modeling of the bathochromic shift of astaxanthin in alpha-crustacyanin, the blue carotenoprotein complex in the carapace of the lobster Homarus gammarus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 11. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and synthesis of plant cyclopeptide Astin C analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ISOLATION AND IDENTIFICATION OF 9-cis ASTAXANTHIN BY HPLC, FT-IR, AND NMR SPECTRA | Wang | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
